N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Overview
Description
N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
If it acts similarly to the related compound mentioned above, it may inhibit ache, thereby increasing the concentration of acetylcholine in the brain . This could potentially enhance cognitive functions .
Biochemical Pathways
If it acts as an ache inhibitor, it would affect the cholinergic pathway by preventing the breakdown of acetylcholine . This could lead to an increase in acetylcholine levels, potentially improving cognitive function .
Pharmacokinetics
The compound is reported to be a solid at room temperature , which could influence its absorption and distribution
Result of Action
If it acts as an AChE inhibitor, it could potentially enhance cognitive function by increasing acetylcholine levels . .
Action Environment
It is recommended to store the compound in a dark place, sealed and dry, at 2-8°c , suggesting that light, air, and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide typically involves the reaction of N-methyl-N-phenylacetamide with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has similar structural features but differs in its specific substituents, leading to variations in its biological activity.
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: This compound has been studied for its antitumor activity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-methyl-N-phenyl-2-piperazin-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(12-5-3-2-4-6-12)13(17)11-16-9-7-14-8-10-16/h2-6,14H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZRIFOHJXNFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371902 | |
Record name | N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318280-95-4 | |
Record name | N-Methyl-N-phenyl-1-piperazineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318280-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 318280-95-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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